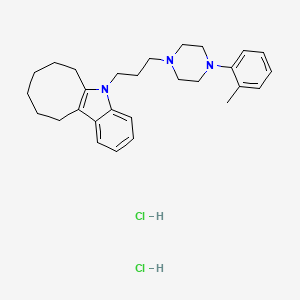

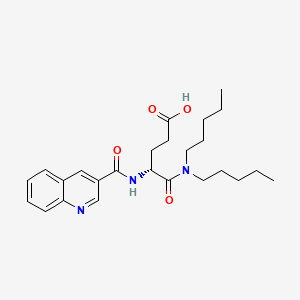

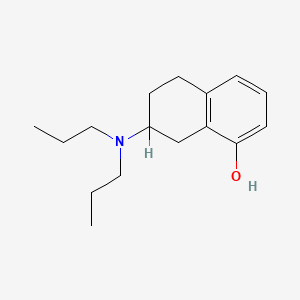

(R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea

Descripción general

Descripción

ABT-102 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This compound was developed by Abbott Laboratories and has shown potential in treating various types of pain, including inflammatory, bone cancer, postoperative, and osteoarthritic pain . The TRPV1 receptor is a ligand-gated ion channel that plays a crucial role in the sensation of pain and heat .

Aplicaciones Científicas De Investigación

Métodos De Preparación

ABT-102 is typically prepared using hot-melt extrusion, a process that involves heating the compound along with a hydrophilic polymer and surfactants to form an amorphous solid dispersion . This method enhances the solubility and bioavailability of the poorly soluble compound. The preparation involves milling approximately 1.5 grams of the amorphous solid dispersion with a ball mill at 30 Hz for 30 seconds .

Análisis De Reacciones Químicas

ABT-102 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mecanismo De Acción

ABT-102 exerts its effects by selectively antagonizing the TRPV1 receptor, a non-selective cation channel permeable to calcium . The TRPV1 receptor is primarily expressed on sensory neurons in the dorsal root and trigeminal ganglia, as well as in muscles, joints, the urinary bladder, and kidneys . By blocking the activation of this receptor, ABT-102 effectively reduces pain sensation and inflammation .

Comparación Con Compuestos Similares

ABT-102 is unique in its high selectivity and potency as a TRPV1 receptor antagonist. Similar compounds include:

Capsaicin: A natural TRPV1 agonist that elicits burning pain by activating the TRPV1 receptor.

Capsazepine: The first competitive antagonist of the TRPV1 receptor, described in 1990.

JNJ-17203212: A potent and selective antagonist of the TRPV1 receptor.

Compared to these compounds, ABT-102 offers a more selective and potent inhibition of the TRPV1 receptor, making it a promising candidate for pain management .

Propiedades

Número CAS |

808756-71-0 |

|---|---|

Fórmula molecular |

C21H24N4O |

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea |

InChI |

InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)/t18-/m1/s1 |

Clave InChI |

TYOYXJNGINZFET-GOSISDBHSA-N |

SMILES isomérico |

CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |

SMILES canónico |

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ABT 102; ABT-102; ABT102; CHEMBL398338; |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1664223.png)

![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)

![N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B1664228.png)